molecular formula C10H9F2NO3 B6186259 methyl 2,2-difluoro-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate CAS No. 2639443-66-4

methyl 2,2-difluoro-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate

Cat. No.: B6186259
CAS No.: 2639443-66-4
M. Wt: 229.2
InChI Key:
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Description

Methyl 2,2-difluoro-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate is a chemical compound with a unique structure that includes a benzoxazine ring substituted with difluoromethyl and carboxylate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2,2-difluoro-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 2,2-difluoro-3,4-dihydro-2H-1,4-benzoxazine with methyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,2-difluoro-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: Nucleophilic substitution reactions can replace one or more substituents on the benzoxazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a difluorinated benzoxazine derivative with additional oxygen-containing functional groups, while reduction could produce a more saturated compound.

Scientific Research Applications

Methyl 2,2-difluoro-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and polymers.

    Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules, potentially leading to the discovery of new biochemical pathways or therapeutic targets.

    Industry: Its stability and reactivity make it useful in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism by which methyl 2,2-difluoro-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate exerts its effects depends on its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The difluoromethyl group can enhance the compound’s binding affinity and selectivity for certain targets, making it a valuable tool in drug discovery .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2,2-difluoro-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the difluoromethyl group enhances its stability and reactivity, making it particularly useful in applications where these properties are desirable.

Properties

CAS No.

2639443-66-4

Molecular Formula

C10H9F2NO3

Molecular Weight

229.2

Purity

95

Origin of Product

United States

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